molecular formula C10H13BrN2O B4882764 N-(5-bromo-2-pyridinyl)pentanamide

N-(5-bromo-2-pyridinyl)pentanamide

Cat. No.: B4882764
M. Wt: 257.13 g/mol
InChI Key: ZJCFEGZQUFZKKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-bromo-2-pyridinyl)pentanamide is a brominated pyridine derivative with a pentanamide side chain. Its molecular formula is C₁₀H₁₃BrN₂O, and it features a pyridinyl ring substituted with a bromine atom at the 5-position and a pentanamide group at the 2-position.

Properties

IUPAC Name

N-(5-bromopyridin-2-yl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O/c1-2-3-4-10(14)13-9-6-5-8(11)7-12-9/h5-7H,2-4H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJCFEGZQUFZKKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pentanamide Derivatives with Varied Aromatic Substituents

N-(4-Methoxyphenyl)pentanamide
  • Structure : A methoxy-substituted benzene ring replaces the bromopyridinyl group.
  • Properties : Exhibits superior drug-likeness, including high TPSA (topological polar surface area), optimal logP (~3.0), and predicted blood-brain barrier (BBB) penetration. Demonstrated anthelmintic activity comparable to albendazole but with lower toxicity and simpler synthesis .
  • Synthesis : Achieved via molecular simplification of albendazole, with a synthetic accessibility score twice as favorable as the parent compound .
5-Bromo-N-(2-chlorophenyl)pentanamide
  • Structure : Chlorophenyl group instead of pyridinyl, with a bromine retained on the pentanamide chain.
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)pentanamide
  • Structure : Thiazole ring with ethyl and phenyl substituents.
  • Properties : Higher molecular weight (288.41 g/mol), logP 4.53, and polar surface area 33.9 Ų. The thiazole moiety may enhance binding to biological targets like enzymes or receptors .

Chain Length Variants

N-(5-bromo-2-pyridinyl)butanamide
  • Structure : Shorter butanamide chain (C₄ vs. C₅).
  • Properties: Reduced lipophilicity (logP ~3.5 vs. CAS: 148612-12-8 .
N-(5-bromo-2-pyridinyl)propanamide
  • Structure : Propanamide chain (C₃).
  • Properties : Molecular weight 229.08 g/mol, lower steric hindrance may facilitate synthetic modifications .

Sulfonamide and Heterocyclic Analogs

N4-Valeroylsulfadiazine (N-[4-[(2-pyrimidinylamino)sulfonyl]phenyl]pentanamide)
  • Structure : Pentanamide linked to a sulfonamide-pyrimidine system.
  • Properties : Antitubercular activity with a melting point of 218–219°C. FTIR confirms amide (1685 cm⁻¹) and sulfonamide (1164 cm⁻¹) functional groups .
2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide
  • Structure : Pentanamide with isoindoline and sulfamoyl groups.
  • Properties : Molecular weight 493.53 g/mol, moderate solubility (logSw -4.18), and synthetic yield of 76% .

Physicochemical and Pharmacokinetic Profiles

Property N-(5-bromo-2-pyridinyl)pentanamide (Estimated) N-(4-Methoxyphenyl)pentanamide N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)pentanamide
Molecular Weight (g/mol) 285.13 221.26 288.41
logP ~4.0 3.0 4.53
TPSA (Ų) ~50 46.1 33.9
BBB Penetration Moderate (predicted) High Low
Synthetic Accessibility Moderate High Moderate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-bromo-2-pyridinyl)pentanamide
Reactant of Route 2
Reactant of Route 2
N-(5-bromo-2-pyridinyl)pentanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.